2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate
Description
2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate is an ester derivative combining a 3,4-dihydroquinoline moiety with a 4-methylbenzoate group via a ketone-linked ethyl spacer.
Properties
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-8-10-16(11-9-14)19(22)23-13-18(21)20-12-4-6-15-5-2-3-7-17(15)20/h2-3,5,7-11H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVIOASDTABOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate typically involves the reaction of 3,4-dihydroquinoline with 4-methylbenzoic acid under specific conditions. One common method is the Castagnoli-Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and amine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Methyl 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)benzoate ()
Structural Differences :
- The quinazolinone ring replaces the dihydroquinoline group.
- The ester linkage is directly attached to the quinazolinone nitrogen.
Key Properties :
- Molecular Formula : C₁₆H₁₂N₂O₃
- Molecular Weight : 280.28 g/mol
- SMILES :
O=C(OC)c3ccc(C2=Nc1c(cccc1)C(=O)N2)cc3
However, the absence of the 3,4-dihydroquinoline’s saturated ring reduces lipophilicity, which could affect membrane permeability .
[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(4-Methylbenzoyl)benzoate ()
Structural Differences :
- The dihydroisoquinoline group replaces dihydroquinoline.
- A benzoyl group is appended to the benzoate ring.
Key Properties :
- Molecular Formula: C₂₆H₂₃NO₄
- Molecular Weight : 413.5 g/mol
- XLogP3 : 4.5 (indicating higher lipophilicity)
The benzoyl group increases molecular weight and hydrophobicity, which may enhance protein-binding affinity but reduce solubility .
EN37: 2-(((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)(methyl)amino)methyl)quinazolin-4(3H)-one ()
Structural Differences :
- A quinazolinone group is linked via a methylamino spacer to the dihydroquinoline-oxoethyl moiety.
Key Properties :
- Biological Activity : Binds to HIV-1 RNase H at site 507 (RMSD: 1.8 Å in docking studies).
- Binding Interactions: Combines hydrophobic (dihydroquinoline) and hydrogen-bonding (quinazolinone) features.
Implications: The hybrid structure demonstrates how combining dihydroquinoline with a second heterocycle (quinazolinone) can target enzyme alternative binding sites.
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-Hydroxy-4-quinolinecarboxylate ()
Structural Differences :
- A hydroxyquinoline carboxylate replaces the 4-methylbenzoate.
- A benzyloxy group is added to the phenyl ring.
Key Properties :
- Molecular Formula: C₂₅H₁₉NO₅
- Molecular Weight : 413.43 g/mol
However, the benzyloxy substituent may introduce steric hindrance, affecting binding to flat enzyme surfaces .
Comparative Analysis Table
| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Activities |
|---|---|---|---|---|
| Target Compound | Dihydroquinoline | 4-Methylbenzoate ester | ~325–350 (estimated) | High lipophilicity (predicted) |
| Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate | Quinazolinone | Methyl ester | 280.28 | Enhanced hydrogen-bonding capacity |
| [2-(Dihydroisoquinolin-2-yl)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate | Dihydroisoquinoline | Benzoyl group | 413.5 | High XLogP3 (4.5), increased hydrophobicity |
| EN37 | Dihydroquinoline + Quinazolinone | Methylamino spacer | ~400 (estimated) | Binds HIV-1 RNase H (site 507) |
| 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate | Hydroxyquinoline | Benzyloxy group | 413.43 | Improved solubility, steric hindrance |
Biological Activity
2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications, particularly in neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 313.36 g/mol. The compound features a quinoline moiety that is known for various biological activities, particularly in the context of neurodegenerative disorders.
Research indicates that compounds similar to this compound may act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in Alzheimer's disease (AD). The inhibition of AChE helps increase acetylcholine levels, thereby enhancing cholinergic neurotransmission, while MAO inhibition reduces oxidative stress associated with neurodegeneration.
Inhibition Studies
Several studies have evaluated the inhibitory effects of related compounds on AChE and MAO. For instance:
- Compound 3e , a derivative with a similar structure, exhibited IC50 values of for AChE and for MAO-A, indicating potent inhibitory activity .
- Another study reported that derivatives containing the quinoline core demonstrated mixed inhibition on AChE and competitive inhibition on MAO-B .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in various studies:
- Compounds derived from the same structural framework have shown the ability to cross the blood-brain barrier (BBB), which is crucial for treating central nervous system disorders .
- In vitro studies revealed low cytotoxicity in neuronal cell lines at concentrations below , suggesting a favorable safety profile for further development .
Case Studies and Experimental Findings
| Study | Compound | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound 3e | AChE Inhibition | ||
| Various derivatives | MAO Inhibition | (MAO-A) | |
| Quinoline derivatives | Neuroprotection | Low cytotoxicity at < |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the benzoate moiety via esterification or acylation methods.
- Optimization of reaction conditions to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
